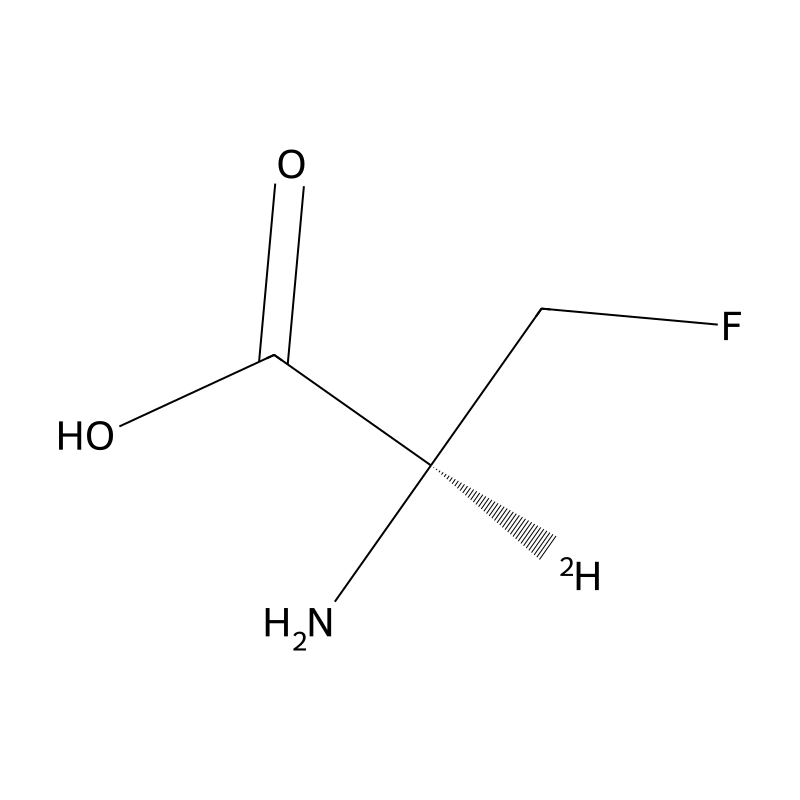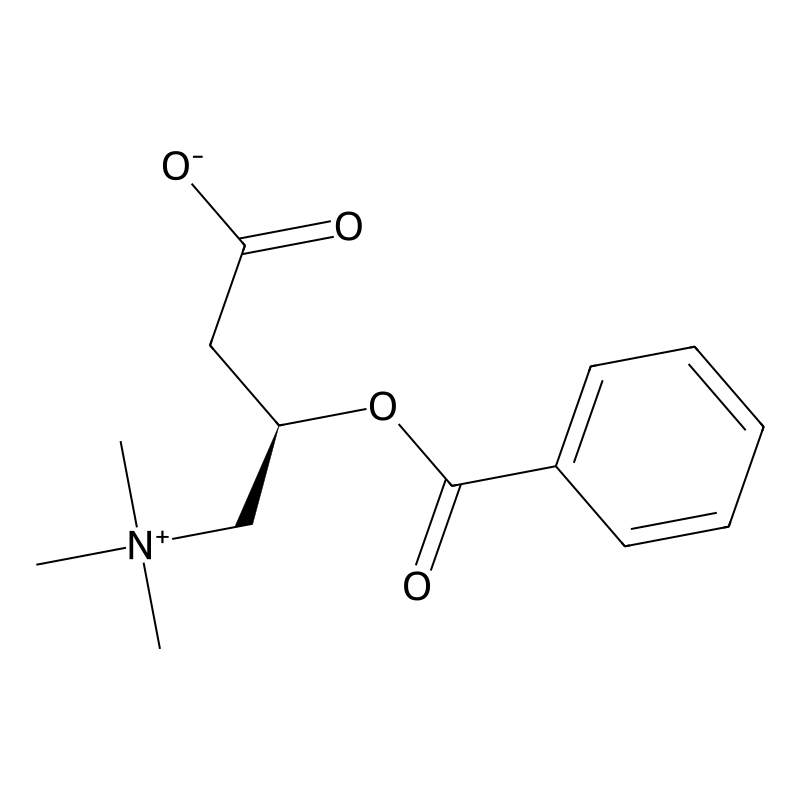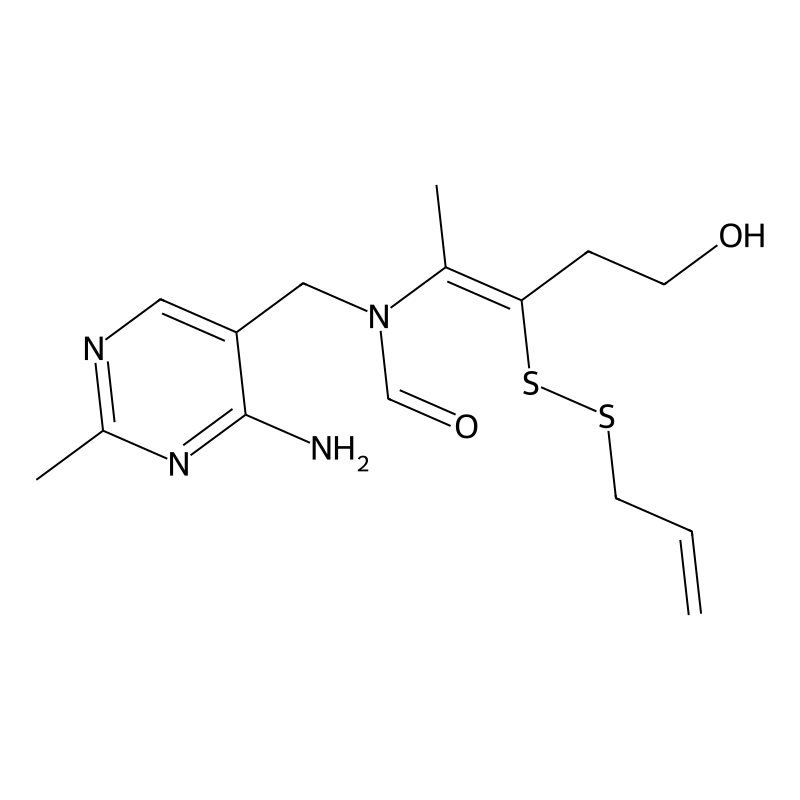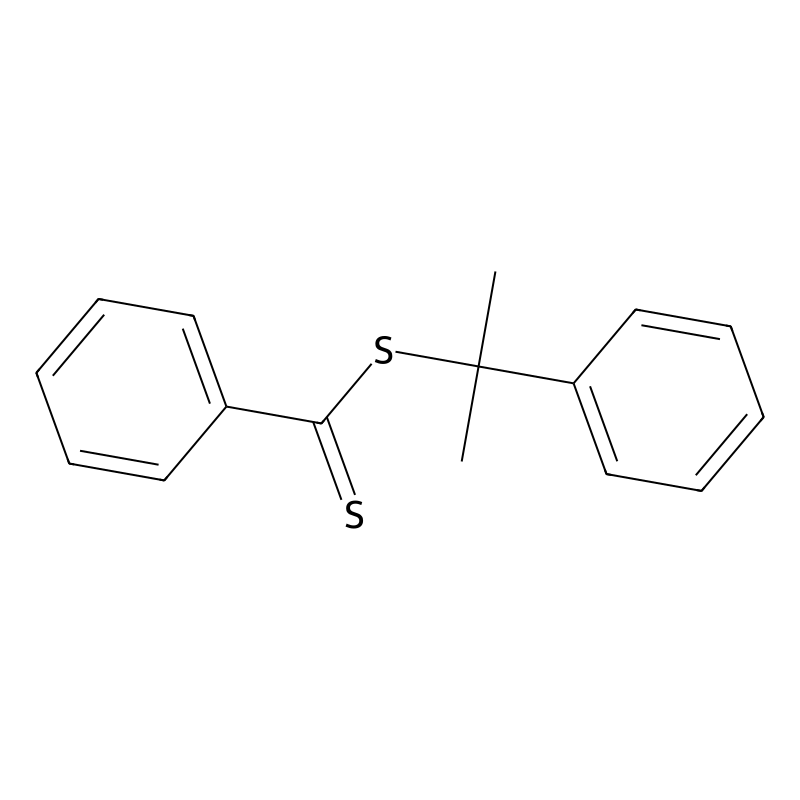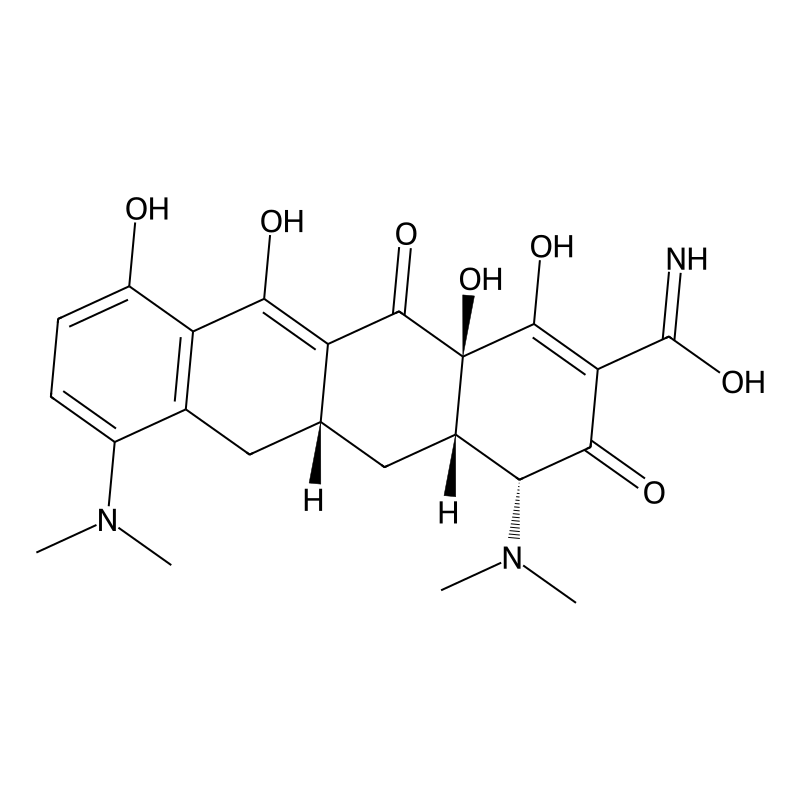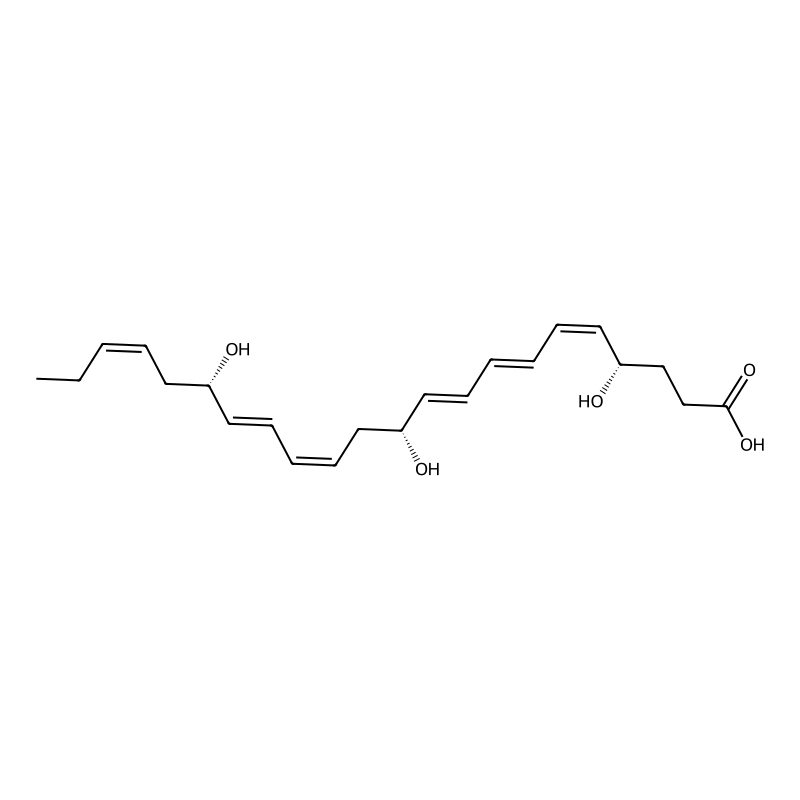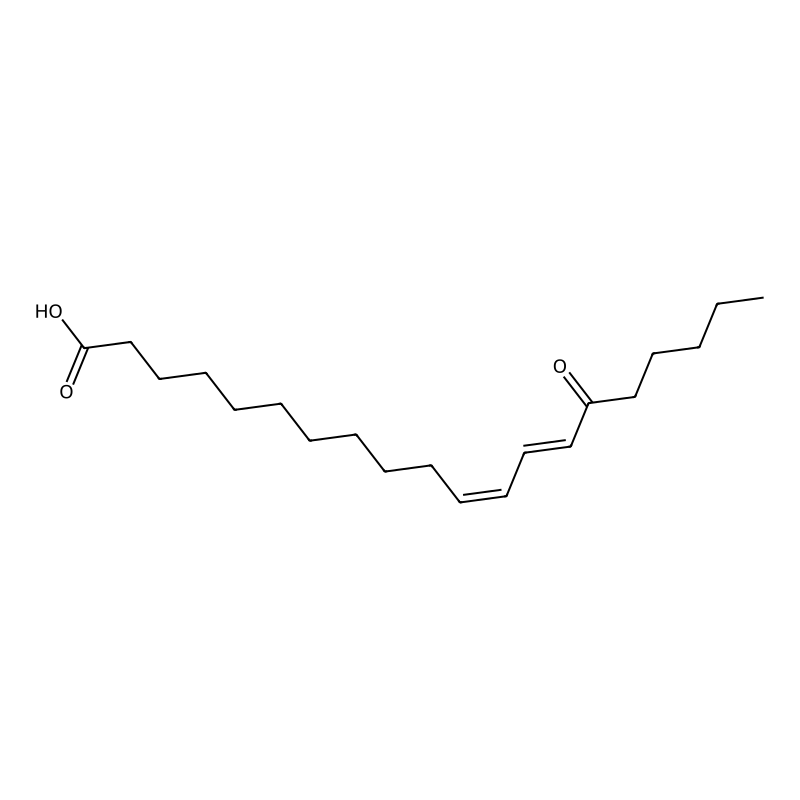alpha-Selinene
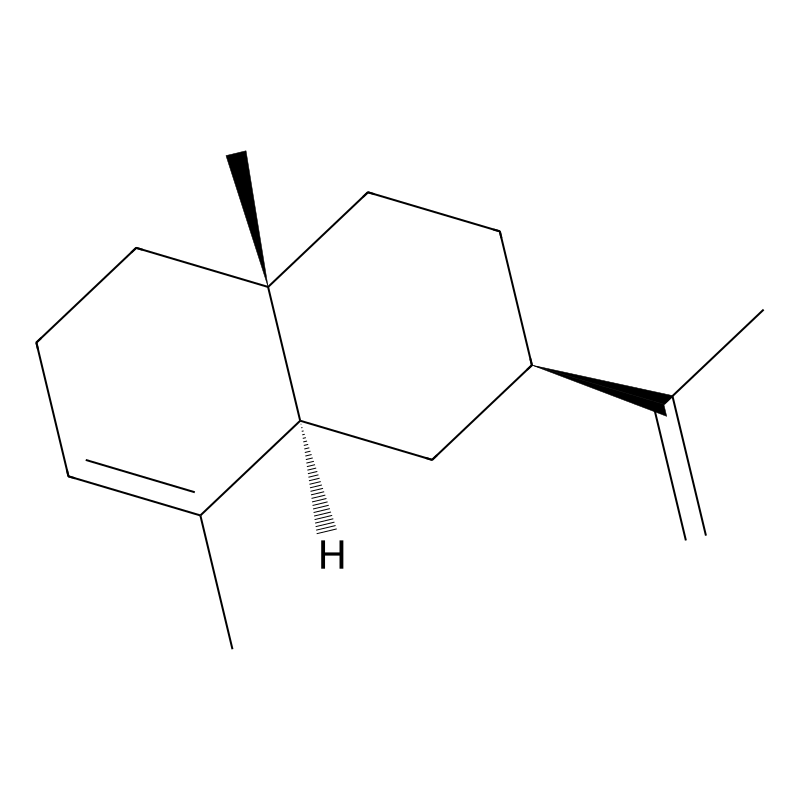
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Aromatherapy
Field: The field of application is Aromatherapy .
Summary of Application: In the field of aromatherapy, selinene-rich oils, which include alpha-Selinene, are utilized for their potential calming and soothing effects .
Methods of Application: The essential oils containing alpha-Selinene are typically used in diffusers or applied topically during aromatherapy sessions .
Results or Outcomes: Although scientific research is still ongoing to confirm these effects, anecdotal evidence and traditional usage suggest potential benefits .
Food and Beverage Industry
Field: The field of application is the Food and Beverage Industry .
Summary of Application: Alpha-Selinene, as a component of essential oils, has found its use in the food and beverage industries, contributing to flavor profiles of numerous products .
Methods of Application: Alpha-Selinene is incorporated into food and beverages as a flavoring agent. The specific methods of incorporation can vary widely depending on the specific product .
Results or Outcomes: The addition of alpha-Selinene can enhance the flavor profiles of food and beverages, improving their overall sensory appeal .
Medicinal Chemistry and Plant Biology
Field: The field of application is Medicinal Chemistry and Plant Biology.
Summary of Application: Alpha-Selinene is used in several fields of research, including medicinal chemistry, plant biology, and natural product development.
Methods of Application: It can be used as a starting material for the synthesis of various derivatives with different bioactivities.
Results or Outcomes: The synthesized derivatives of alpha-Selinene can exhibit different bioactivities, which can be beneficial in medicinal chemistry and plant biology.
Anti-acetylcholinesterase Activity
Field: The field of application is Neuropharmacology .
Summary of Application: Alpha-Selinene has been studied for its potential anti-acetylcholinesterase activity, which could have implications in the treatment of neurodegenerative disorders .
Methods of Application: Computational tools were used to predict the binding affinity of alpha-Selinene and other phytochemicals towards acetylcholinesterase .
Results or Outcomes: The study found that alpha-Selinene had acceptable binding affinity towards acetylcholinesterase, suggesting potential as a therapeutic agent .
Biofuel Production
Field: The field of application is Biofuel Production .
Summary of Application: Alpha-Selinene, being a terpene, is being investigated for its potential use in biofuel production .
Methods of Application: Terpene synthases from endophytic fungi were expressed in an E. coli strain to enhance terpene production .
Results or Outcomes: The study found that one of the enzymes was primarily a selinene synthase, producing alpha-Selinene as the major terpene .
Fragrance Industry
Field: The field of application is the Fragrance Industry .
Summary of Application: Alpha-Selinene, as a component of essential oils, is used in the fragrance industry for its unique scent .
Methods of Application: Alpha-Selinene is incorporated into various products as a fragrance ingredient .
Results or Outcomes: The addition of alpha-Selinene can enhance the scent profiles of various products, improving their overall sensory appeal .
Alpha-Selinene, also known as α-selinene, is a sesquiterpene belonging to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. It has the molecular formula and a molecular weight of approximately 204.35 g/mol. The compound features a complex structure characterized by an octahydronaphthalene framework, specifically identified by its IUPAC name: 4a,8-dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene . Alpha-selinene is primarily isolated from various plant sources, notably celery seeds, where it serves as one of the principal components of the essential oil .
- The specific mechanism of action of alpha-selinene within biological systems remains unclear.
- Potential mechanisms underlying its observed biological activities (analgesic, antimicrobial) might involve:
- Interaction with specific receptors or enzymes in cells.
- Modulation of cellular signaling pathways.
- Disruption of microbial cell membranes.
- Limited data: Information on the safety profile of alpha-selinene is limited.
- Potential hazards:
- As a volatile organic compound, alpha-selinene may cause respiratory irritation upon inhalation at high concentrations.
- Further research is necessary to assess potential skin sensitization or other toxicological effects.
Alpha-selinene can be synthesized through various methods:
- Biological Synthesis: It is naturally produced in plants through the action of enzymes such as 7-epi-alpha-selinene synthase .
- Chemical Synthesis: Laboratory synthesis typically involves the use of starting materials such as farnesyl pyrophosphate and subsequent cyclization reactions to form the desired sesquiterpene structure.
These methods highlight both the natural occurrence and synthetic accessibility of alpha-selinene.
Alpha-selinene has several applications:
- Flavoring Agent: Due to its aromatic properties, it is used in food flavoring and fragrance formulations.
- Pharmaceuticals: Its potential health benefits make it a candidate for further research in therapeutic applications.
- Natural Pesticide: The compound's antimicrobial properties suggest possible uses in natural pest control formulations.
Alpha-selinene is part of a broader family of compounds known as selinenes. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Beta-Selinene | C15H24 | Another common component in celery seed oil; differs in stereochemistry. |
| Gamma-Selinene | C15H24 | Less common; also found in various plant oils. |
| Delta-Selinene | C15H24 | Rare; has distinct structural features compared to alpha-selinene. |
| 7-Epi-alpha-Selinene | C15H24 | Isomeric form with unique stereochemical configuration. |
Uniqueness: Alpha-selinene is distinguished by its specific endocyclic double bond configuration within the octahydronaphthalene ring system, which contributes to its unique chemical reactivity and biological activity compared to other selinene isomers .

